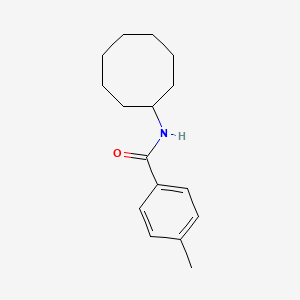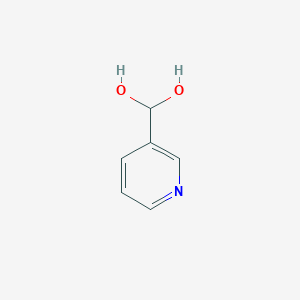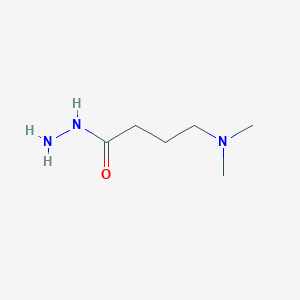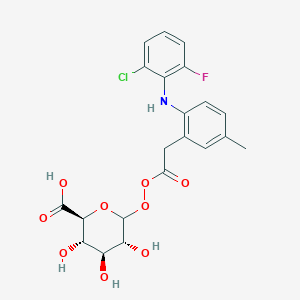
2-Amino-6-methylbiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-methylbiphenyl is an organic compound with the molecular formula C13H13N It is a derivative of biphenyl, where an amino group is attached to the second carbon and a methyl group is attached to the sixth carbon of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methylbiphenyl typically involves the nitration of 6-methylbiphenyl followed by reduction. The nitration process introduces a nitro group to the biphenyl structure, which is then reduced to an amino group. Common reagents for nitration include nitric acid and sulfuric acid, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-methylbiphenyl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include nitro derivatives, substituted biphenyls, and various amine derivatives.
Scientific Research Applications
2-Amino-6-methylbiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-methylbiphenyl involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the aromatic ring can engage in π-π interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific targets, such as enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
2-Aminobiphenyl: Lacks the methyl group, leading to different reactivity and properties.
4-Amino-6-methylbiphenyl: The amino group is positioned differently, affecting its chemical behavior.
2-Methylbiphenyl: Lacks the amino group, resulting in different applications and reactivity.
Uniqueness: 2-Amino-6-methylbiphenyl is unique due to the specific positioning of the amino and methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in research settings.
Properties
Molecular Formula |
C13H13N |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-methyl-2-phenylaniline |
InChI |
InChI=1S/C13H13N/c1-10-6-5-9-12(14)13(10)11-7-3-2-4-8-11/h2-9H,14H2,1H3 |
InChI Key |
MGYFFUDEODHNSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13809890.png)













